![molecular formula C14H14O2 B1415009 [4-(3-Methylphenoxy)phenyl]methanol CAS No. 53818-56-7](/img/structure/B1415009.png)
[4-(3-Methylphenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(3-Methylphenoxy)phenyl]methanol” is an organic chemical compound with the molecular formula C14H14O2 . It has a molar mass of 214.26 g/mol .
Synthesis Analysis
The synthesis of phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “[4-(3-Methylphenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group through a methylphenoxy group .Physical And Chemical Properties Analysis
“[4-(3-Methylphenoxy)phenyl]methanol” has a molecular weight of 214.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Solvatochromism and Molecular Interactions
- Solvatochromism and Molecular Probes : A study by Nandi et al. (2012) discusses the synthesis of nitro-substituted phenolates exhibiting solvatochromism. These compounds are used as probes to investigate binary solvent mixtures, displaying unique UV-vis spectroscopic behavior in alcohol/water mixtures. This research contributes to understanding solvent-solute interactions and solvatochromic switches.
Catalysis and Chemical Synthesis
- Catalytic Methylation of Phenol : In a study on the catalysis of phenol methylation, Mathew et al. (2002) discuss the use of Cu-Co ferrospinel systems. This process results in the production of o-cresol and 2,6-xylenol, with the phenol methylation being sequential and influenced by the catalyst composition.
- Antimycobacterial Activity : A study by Ali and Yar (2007) explores the synthesis of phenol derivatives with potent antimycobacterial activities. This research contributes to the development of novel antimicrobial agents.
- Selective Detection of Al3+ Ions : Manna et al. (2020) Manna, Chowdhury, & Patra, 2020) developed a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, demonstrating its application in chemical analysis and environmental monitoring.
Material Science and Nanotechnology
- Polymer Solar Cells : In the field of renewable energy, Zhou et al. (2013) reported the enhancement of efficiency in polymer solar cells through methanol treatment. This study shows the potential of simple chemical treatments in improving the performance of solar energy devices.
Pharmacology and Biochemistry
- Inhibition of Matrix Metalloproteinase 2 (MMP2) : Tao et al. (2010) Tao, Fisher, Shi, Mobashery, & Schlegel, 2010) examined the inhibition mechanism of MMP2 by SB-3CT, a phenylsulfonyl derivative, providing insights into the development of selective MMP2 inhibitors for therapeutic purposes.
Safety And Hazards
The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and to use personal protective equipment when handling .
Direcciones Futuras
Recent advances in the synthesis and applications of m-Aryloxy phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, have shown potential in various industries, including plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
Propiedades
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCPJQVVMEFOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenoxy)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)
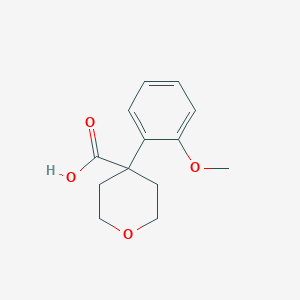
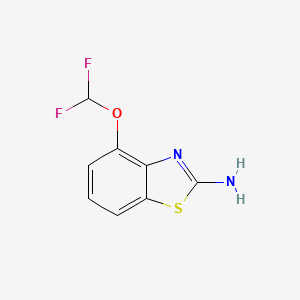
![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)
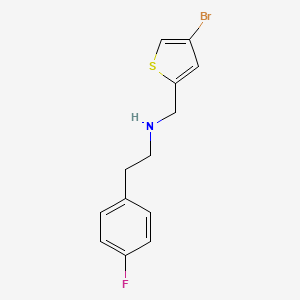
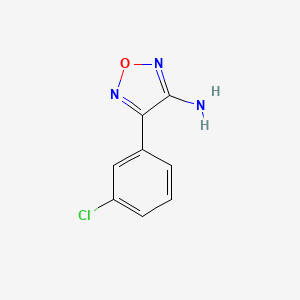
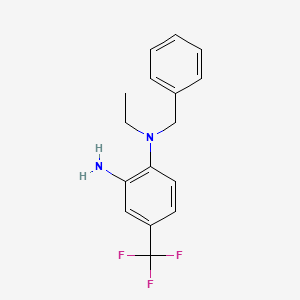
![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
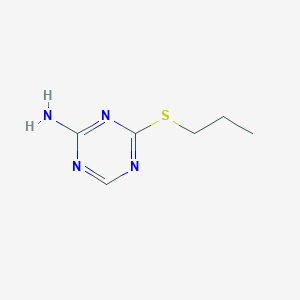
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)